1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-17-7-9-19(10-8-17)26-16-18(24)15-22-11-13-23(14-12-22)20-5-3-4-6-21(20)25-2;;/h3-10,18,24H,11-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMIFDNUIKYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its molecular formula is , and it is characterized by a piperazine ring substituted with a methoxyphenyl group and a p-tolyloxy moiety. This compound has garnered attention for its potential pharmacological applications, particularly in the treatment of central nervous system (CNS) disorders.
The biological activity of this compound primarily stems from its ability to act as a triple reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine transporters. This mechanism is crucial for mood regulation and may provide therapeutic benefits in managing conditions such as depression and anxiety disorders. Preliminary studies suggest that it may also exhibit neuroprotective effects , making it a candidate for further research in pain management and neurodegenerative diseases.
Pharmacological Profile
The compound's pharmacological profile includes:
- Neurotransmitter Modulation : It significantly influences serotonin and norepinephrine pathways, which are critical in mood regulation.
- Potential Antidepressant Effects : By inhibiting the reuptake of key neurotransmitters, it may alleviate symptoms of depression.
- Neuroprotective Properties : Early studies indicate potential protective effects on neuronal cells, suggesting applications in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Triple Reuptake Inhibition | Inhibits serotonin, norepinephrine, and dopamine transporters | |
| Neuroprotective Effects | Potential to protect neuronal cells from damage | |
| Antidepressant Potential | May alleviate depressive symptoms through neurotransmitter modulation |
Case Studies
Recent studies have explored the compound's efficacy in various models:
- Animal Models of Depression : In rodent models, administration of the compound demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced mood-related outcomes.
- Neuroprotection Studies : In vitro studies using neuronal cell lines showed that the compound could reduce oxidative stress markers, suggesting its role in protecting against neurodegeneration.
- Pain Management Trials : Preliminary trials indicated that the compound could modulate pain responses in animal models, potentially offering new avenues for pain management therapies.
Scientific Research Applications
The compound 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic piperazine derivative that is being explored for its pharmacological potential, particularly related to central nervous system disorders. Research indicates that it can interact with neurotransmitter systems, suggesting therapeutic applications.
Scientific Research Applications
Potential as a Triple Reuptake Inhibitor
- This compound has been investigated as a triple reuptake inhibitor, which affects serotonin, norepinephrine, and dopamine transporters. This action may offer therapeutic benefits for treating conditions such as depression and anxiety disorders.
- It may influence both serotonin and norepinephrine pathways significantly, which are critical in mood regulation.
Neuroprotective Effects and Pain Management
- Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be beneficial in managing pain syndromes.
Modulation of Biological Pathways
- Interaction studies have shown that this compound can modulate various biological pathways by affecting neurotransmitter levels.
Unique Features
- The uniqueness of this compound lies in its specific combination of functional groups that enhance its pharmacological profile compared to other similar compounds. Its ability to simultaneously target multiple neurotransmitter systems distinguishes it from many other piperazine derivatives, providing a promising avenue for therapeutic development.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol | Similar piperazine backbone but lacks the methoxy group. |
| 4-(3-(4-(2-Methoxyphenyl)piperazine-1-yl)propoxy)-9H-xanthen-9-one hydrochloride | Incorporates a xanthenone moiety; potential use in fluorescence applications. |
| Amoxapine Related Compound G | Contains a dibenzo[b,f][1,4]oxazepine structure; used as an antidepressant. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
- The 2-methoxyphenylpiperazine moiety is a common feature in serotonin receptor antagonists (e.g., WAY-100135) but may also interact with adrenoceptors depending on the aryloxy group .
- Substitution of p-tolyloxy with naphthyloxy (Naftopidil) shifts receptor preference from 5-HT1A to α1-adrenoceptors .
Q & A
Q. What are the optimal synthetic routes for 1-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methoxyphenylpiperazine with epichlorohydrin under basic conditions (e.g., K₂CO₃ in ethanol) to form the piperazine-epoxide intermediate .
- Step 2: Open the epoxide with p-tolyloxy propanol under acidic or basic catalysis.
- Step 3: Salt formation with HCl in anhydrous ethanol to yield the dihydrochloride.
Purity Optimization: Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (ethanol/water) to achieve >98% purity. Monitor intermediates via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming dihydrochloride formation?
Methodological Answer:
- 1H/13C NMR: Verify the presence of the methoxyphenyl (δ 3.8 ppm, singlet), piperazine (δ 2.5–3.5 ppm, multiplet), and p-tolyloxy (δ 2.3 ppm, singlet for methyl) groups. Dihydrochloride formation shifts NH protons downfield (δ 10–12 ppm) .
- FT-IR: Confirm HCl salt formation via N–H stretching (2500–2700 cm⁻¹) and absence of free amine bands.
- X-ray Crystallography: Resolve stereochemistry (e.g., propan-2-ol configuration) using single-crystal XRD, as demonstrated for structurally similar piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer: Discrepancies in binding data (e.g., α1-adrenergic vs. 5-HT1A receptors) often arise from:
- Assay Conditions: Compare radioligand binding (e.g., [³H]prazosin for α1) vs. functional assays (e.g., cAMP modulation for 5-HT1A). Use standardized buffers (Tris-HCl, pH 7.4) and temperature (25°C) .
- Cell Lines: Validate results across multiple models (e.g., CHO-K1 vs. HEK293 cells) to rule out cell-specific biases.
- Data Normalization: Express IC50 values relative to a reference antagonist (e.g., phentolamine for α1) to minimize inter-lab variability .
Q. What strategies are recommended for studying the compound’s stereochemical impact on pharmacological activity?
Methodological Answer:
- Chiral Synthesis: Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral resolving agents (e.g., L-tartaric acid) to isolate enantiomers .
- Activity Comparison: Test R and S configurations in receptor-binding assays. For example, the (S)-enantiomer of structurally related piperazines shows higher α1-adrenergic selectivity .
- Molecular Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate stereochemistry with binding pocket interactions in α1A receptor homology models .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/alkaline hydrolysis: Incubate in 0.1M HCl/NaOH (70°C, 24h).
- Oxidative stress: Treat with 3% H₂O₂ (room temperature, 6h).
- Thermal stress: Heat solid sample at 80°C for 48h.
- Analytical Monitoring: Use stability-indicating HPLC methods (e.g., Phenomenex Luna C18, 1.0 mL/min flow rate) to quantify degradation products. Major degradation pathways include cleavage of the piperazine ring or oxidation of the methoxyphenyl group .
Experimental Design & Data Analysis
Q. How should researchers design in vitro ADME studies for this compound?
Methodological Answer:
- Solubility: Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method. The dihydrochloride salt typically exhibits higher aqueous solubility (>10 mg/mL) than the free base .
- Metabolic Stability: Incubate with human liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS. Piperazine derivatives often undergo CYP3A4-mediated N-dealkylation .
- Membrane Permeability: Use Caco-2 cell monolayers. A Papp >1 ×10⁻⁶ cm/s suggests good intestinal absorption .
Q. What statistical approaches are appropriate for analyzing dose-response data in functional assays?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic equation:
Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \cdot \text{HillSlope}}} } - Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude technical replicates with Z-score >2.5.
- Error Propagation: Use Monte Carlo simulations to calculate confidence intervals for EC50/IC50 values .
Contradiction Analysis & Reproducibility
Q. How can researchers address inconsistencies in reported cytotoxicity profiles across studies?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HepG2 for hepatotoxicity), passage numbers (<20), and exposure times (48h vs. 72h).
- Control for Salt Effects: Compare dihydrochloride vs. free base forms, as chloride ions may influence mitochondrial toxicity .
- Mechanistic Follow-Up: Perform ROS detection (DCFH-DA assay) and caspase-3/7 activity measurements to distinguish apoptotic vs. necrotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
